Trimethyloxonium-d9 Tetrafluoroborate
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to trimethyloxonium tetrafluoroborate involves the reaction of triethyloxonium tetrafluoroborate with specific reagents. For instance, triethyloxonium tetrafluoroborate/1,2-dimethoxyethane (TEO/DME) mixture serves as a versatile and economical substitute for trimethyloxonium tetrafluoroborate in O-methylations of various substrates (Ritter et al., 2009). This highlights the chemical flexibility and utility of trimethyloxonium tetrafluoroborate in synthetic chemistry.
Molecular Structure Analysis
Although specific molecular structure analysis of Trimethyloxonium-d9 tetrafluoroborate is not detailed in the available research, studies on related compounds provide insights into the structural aspects of these molecules. For instance, the crystal structure determination of hexakis[(triphenylphosphane)gold(I)]methanium(2+) cation from Trimethylsilyldiazomethane; reveals the complex structural arrangements possible with trimethyloxonium-related compounds (Gabbaï et al., 1997).
Chemical Reactions and Properties
Trimethyloxonium tetrafluoroborate is known for its methylating abilities, as demonstrated in various chemical reactions. For example, it has been used in the derivatization of methylphosphonic and aminoethylsulfonic acids related to nerve agents in soils for enhanced detection and identification (Valdez et al., 2018). This showcases its role in chemical modifications and the wide range of its applicability.
Physical Properties Analysis
The research available primarily focuses on the applications and synthesis of trimethyloxonium tetrafluoroborate and related compounds rather than on detailed physical property analyses. However, the physical properties of such compounds, including solubility, melting point, and stability, are crucial for their handling and application in various chemical processes.
Chemical Properties Analysis
The chemical properties of trimethyloxonium tetrafluoroborate, such as its reactivity, stability, and compatibility with different chemical environments, make it a valuable reagent in organic synthesis. Its effectiveness in methylating various substrates, including organic acids and phosphonic acids, underlines its versatility and utility in chemical transformations (Liebich & Gešele, 1999).
Scientific Research Applications
Substitute for O-Methylation Reactions Trimethyloxonium tetrafluoroborate has been explored as a reagent in O-methylation reactions. A study found that triethyloxonium tetrafluoroborate/1,2-dimethoxyethane (TEO/DME) is a versatile and affordable alternative for trimethyloxonium tetrafluoroborate in O-methylations of various compounds, providing a potential replacement that avoids undesired O-ethylation (Ritter, Poschenrieder, & Bracher, 2009).
Profiling of Organic Acids in Urine Trimethyloxonium tetrafluoroborate is used as a derivatizing agent to transform urinary organic acids into their methyl esters. This method offers an alternative to carcinogenic and explosive diazomethane, simplifying sample preparation in capillary gas chromatography-mass spectrometry analysis of urinary organic acids (Liebich & Gešele, 1999).
Stabilization and Reactivity of the cis-[PdII(Me)(alkene)] Fragment The reactivity of trimethyloxonium tetrafluoroborate with certain precursors in the presence of different ligands was examined, revealing the formation of various compounds and providing insights into the stabilization and reactivity of the cis-[PdII(Me)(alkene)] fragment (Renzi, Orabona, & Ruffo, 1997).
Thermal Decomposition in Hydrocarbon Conversion The thermal decomposition of trimethyloxonium tetrafluoroborate was studied, particularly its role in the conversion of methanol into hydrocarbons. This research provided valuable insights into C-C bond formation under high-temperature, radical-type reaction conditions (Rimmelin, Brenner, Fischer, & Sommer, 1986).
Synthesis and Assay of High Specific Activity 14 C-trimethyloxonium Tetrafluoroborate A method for synthesizing 14C-trimethyloxonium tetrafluoroborate was developed, including assays for concentration and specific activity. This research discusses the advantages of using the methyl reagent over ethyl reagents (Duguid, Nystrom, & Hager, 1971).
Safety And Hazards
properties
CAS RN |
89909-32-0 |
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Product Name |
Trimethyloxonium-d9 Tetrafluoroborate |
Molecular Formula |
C₃D₉BF₄O |
Molecular Weight |
156.96 |
synonyms |
NSC 528455-d9; Trimethyloxonium-d9 Fluoroborate; Trimethyloxonium-d9 Tetrafluoroborate(1-); Tri(methyl-d3)oxonium-d9 Fluoroborate |
Origin of Product |
United States |
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